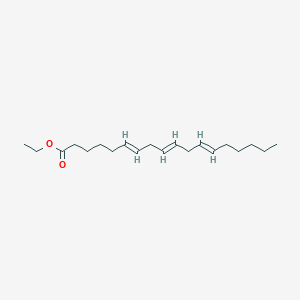
ethyl (6E,9E,12E)-octadeca-6,9,12-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate, also known as ethyl γ-linolenic acid, is an ethyl ester of γ-linolenic acid. This compound is a long-chain polyunsaturated fatty acid ester that is commonly found in various plant oils. It is known for its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate can be synthesized through the esterification of γ-linolenic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or chromatography.
Industrial Production Methods
In industrial settings, the production of ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate often involves the extraction of γ-linolenic acid from plant oils, followed by esterification with ethanol. The process may include steps such as solvent extraction, degumming, neutralization, and purification to obtain high-purity γ-linolenic acid before esterification.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated ethyl esters.
Substitution: Substituted esters with various functional groups.
Scientific Research Applications
Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function, as well as its effects on cellular signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. It is also explored for its role in managing conditions such as eczema and rheumatoid arthritis.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of various enzymes and receptors involved in inflammatory and immune responses. The compound is also metabolized into bioactive lipid mediators that play a role in cellular signaling pathways.
Comparison with Similar Compounds
Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate is similar to other polyunsaturated fatty acid esters, such as:
Ethyl (6Z,9Z,12Z)-hexadecatrienoate: A shorter chain analog with similar properties.
Ethyl (6Z,9Z,12Z,15Z)-octadecatetraenoate: Contains an additional double bond, which may affect its biological activity.
Ethyl (6Z,9Z,12Z,15Z)-hexadecatetraenoate: Another analog with a different chain length and degree of unsaturation.
The uniqueness of ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate lies in its specific chain length and degree of unsaturation, which confer distinct physical and chemical properties, as well as biological activities.
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
ethyl (6E,9E,12E)-octadeca-6,9,12-trienoate |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,14-15H,3-7,10,13,16-19H2,1-2H3/b9-8+,12-11+,15-14+ |
InChI Key |
MJLYTDAIYLGSRZ-NCEJYBGESA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)OCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















